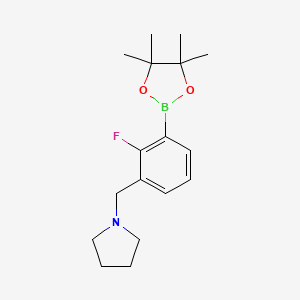

1-(2-Fluor-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin

Übersicht

Beschreibung

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other bioactive compounds.

Medicine: Fluorine-containing compounds are known for their enhanced biological activity and stability, making this compound a potential candidate for drug development.

Wirkmechanismus

Target of Action

The compound, also known as “2-Fluoro-3-pyrrolidinomethylphenylboronic acid, pinacol ester”, is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . The reaction involves the oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination of the product .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for the production of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics . The reaction is highly versatile and can be used to construct a wide range of carbon-carbon bonds, enabling the synthesis of complex organic structures .

Result of Action

The result of the action of “2-Fluoro-3-pyrrolidinomethylphenylboronic acid, pinacol ester” is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This allows the construction of complex organic structures from simpler building blocks .

Action Environment

The efficacy and stability of the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors, including the choice of solvent, the temperature, and the presence of a base . The reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups , making it a versatile tool in organic synthesis.

Biochemische Analyse

Biochemical Properties

It is known that boronic acid pinacol ester compounds, to which this compound belongs, have many applications in biochemical reactions .

Molecular Mechanism

It is known that boronic acid pinacol ester compounds can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.

Substitution Reaction: The boronic ester intermediate is then subjected to a substitution reaction with pyrrolidine under basic conditions to yield the final product.

Analyse Chemischer Reaktionen

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position.

Suzuki-Miyaura Coupling: The boronic ester group can undergo cross-coupling reactions with aryl halides to form biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine can be compared with other boronic ester derivatives, such as:

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a pyrrolidine ring.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Features an amide group and a different substitution pattern on the benzene ring.

Biologische Aktivität

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H26BNO2

- Molecular Weight : 285.31 g/mol

- CAS Number : 18525868

- Structural Formula : The compound features a pyrrolidine ring attached to a benzyl group that is further substituted with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with fluorinated benzyl halides in the presence of boron reagents. The specific synthetic pathway can vary based on the desired substituents on the benzyl group.

Anticancer Activity

1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine has shown promising anticancer activity in various studies:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 0.56 | Induces apoptosis via caspase activation |

| Study B | MCF-7 (Breast Cancer) | 1.0 | Inhibition of tubulin polymerization |

| Study C | HeLa (Cervical Cancer) | 0.75 | Cell cycle arrest at G2/M phase |

These studies indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Tubulin Inhibition : It disrupts microtubule dynamics which is critical for mitotic spindle formation during cell division.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cell lines, preventing further proliferation.

Case Study 1: A549 Cell Line

In a controlled experiment using the A549 lung cancer cell line, treatment with the compound resulted in a significant increase in caspase-3 activity compared to untreated cells. This suggests that the compound effectively induces apoptosis in lung cancer cells.

Case Study 2: MCF-7 Cell Line

The MCF-7 breast cancer cell line was treated with varying concentrations of the compound. The results demonstrated an IC50 value of 1.0 µM, indicating potent antiproliferative effects through inhibition of tubulin polymerization.

Eigenschaften

IUPAC Name |

1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-9-7-8-13(15(14)19)12-20-10-5-6-11-20/h7-9H,5-6,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJZSSCPNOKEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682358 | |

| Record name | 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-38-9 | |

| Record name | Pyrrolidine, 1-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.